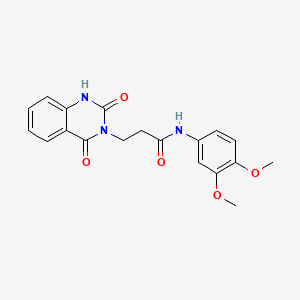

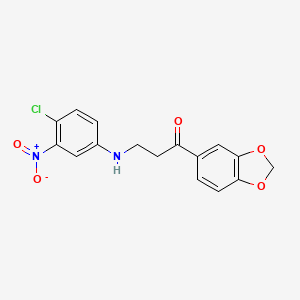

![molecular formula C21H26N4O5S2 B2497397 {4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid CAS No. 1353011-85-4](/img/structure/B2497397.png)

{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

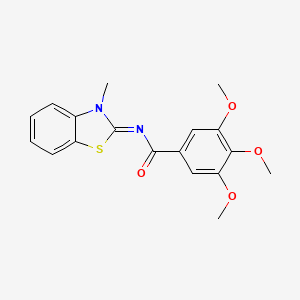

This compound, also known by its CAS Number 1353011-85-4, has a linear formula of C21H26N4O5S2 . It is a complex organic molecule that includes a pyrrolopyrimidine core, a common structure in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a JAK1 selective inhibitor was synthesized based on a core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo .Molecular Structure Analysis

The molecule contains a pyrrolo[2,3-d]pyrimidin-4-yl core, which is a common structure in many biologically active compounds . It also contains a cyclohexyl group and a methanesulfonic acid group .Aplicaciones Científicas De Investigación

Anticancer Applications

Pyrrolo[2,3-d]pyrimidine derivatives have been found to exhibit significant anticancer activity . In a study, compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 . It was found that certain compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, certain compounds exerted promising cytotoxic effects against HePG2 and PACA2 .

Molecular Docking Applications

The molecular docking study confirmed the promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .

Antidiabetic Applications

Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for certain compounds, with IC 50 values in the 0.252–0.281 mM range .

Molecular Dynamics (MD) Simulation Applications

Molecular dynamic simulations of most active compounds were investigated into the active sites of the Bacillus paralicheniformis α-amylase enzyme for a 100-ns indicating the stability of hybrid-protein complex .

ADMET Screening Applications

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is an important part of drug discovery process. The synthesized analogs’ in vitro biological assessments, ADMET, molecular docking, and MD modelling reveal that certain hybrid analogs may be employed in the development of future antidiabetic drugs .

Synthesis Applications

Pyrrolo[2,3-d]pyrimidines can be synthesized through various methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[methyl-[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl]amino]cyclohexyl]methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S2/c1-15-3-9-18(10-4-15)32(29,30)25-12-11-19-20(22-14-23-21(19)25)24(2)17-7-5-16(6-8-17)13-31(26,27)28/h3-4,9-12,14,16-17H,5-8,13H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSRJGDQMHSSQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3N(C)C4CCC(CC4)CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

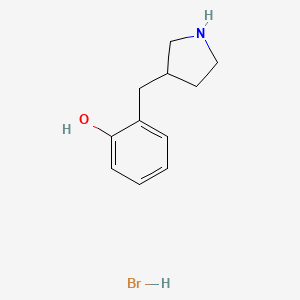

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

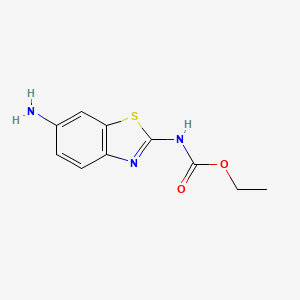

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

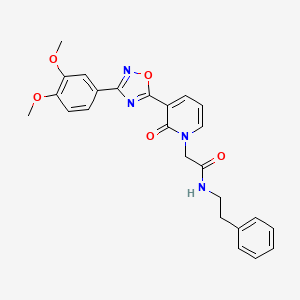

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)

![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)